

# Off-Label Use of Capromorelin in Feline Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Capromorelin is a potent and orally active ghrelin receptor agonist, which mimics the physiological effects of ghrelin, the "hunger hormone." While the FDA has approved a capromorelin oral solution (Elura®) for the management of weight loss in cats with chronic kidney disease (CKD), its mechanism of action presents broader research applications for off-label use in felines.[1][2][3][4] Capromorelin stimulates the secretion of growth hormone (GH) from the pituitary gland and signals the hypothalamus to increase appetite.[5] This dual action on appetite and anabolic pathways makes it a significant tool for investigating cachexia, sarcopenia, and inappetence associated with various feline diseases beyond CKD. These application notes provide a comprehensive overview of the current research, including quantitative data, detailed experimental protocols from key studies, and visualizations of its mechanism and experimental workflows.

### **Mechanism of Action**

**Capromorelin** is a selective agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a). By binding to this receptor in the hypothalamus and pituitary gland, it triggers two primary downstream effects:

Appetite Stimulation: In the hypothalamus, activation of GHSR-1a by capromorelin
enhances the expression of orexigenic neuropeptides, such as neuropeptide Y (NPY) and



agouti-related peptide (AgRP), leading to an increased sensation of hunger and food intake.

• Anabolic Effects: In the pituitary gland, capromorelin stimulates the pulsatile release of growth hormone (GH). GH, in turn, promotes the production of insulin-like growth factor 1 (IGF-1) in the liver. The GH/IGF-1 axis plays a crucial role in anabolic metabolism, including the promotion of lean body mass.

## Signaling Pathway Diagram Capromorelin's dual mechanism of action.

### **Quantitative Data from Feline Research**

The following tables summarize the key quantitative findings from pivotal studies on Capromorelin in cats.

### **Table 1: Efficacy of Capromorelin in Cats with Chronic Kidney Disease and Weight Loss**

Based on a 56-day, multicenter, randomized, masked, placebo-controlled clinical field study.

| Parameter                                          | Capromorelin<br>Group (2 mg/kg PO<br>once daily) | Placebo Group | p-value |
|----------------------------------------------------|--------------------------------------------------|---------------|---------|
| Number of Cats                                     | 118                                              | 58            | N/A     |
| Mean Change in Body<br>Weight (Day 0 to Day<br>55) | +5.18%                                           | -1.65%        | <0.0001 |
| Mean Body Weight Change in kg (Day 0 to Day 55)    | +0.18 kg                                         | -0.07 kg      | <0.0001 |
| Cats Maintaining or<br>Gaining Weight              | >80%                                             | Not Reported  | N/A     |



# Table 2: Safety and Tolerability of Capromorelin in Cats with CKD (56-Day Study)

Adverse events reported in the clinical field study.

| Adverse Event   | Capromorelin Group<br>(n=118) | Placebo Group (n=58)                     |
|-----------------|-------------------------------|------------------------------------------|
| Vomiting        | 29.6%                         | Not significantly different from placebo |
| Hypersalivation | 21.2%                         | 0%                                       |
| Inappetence     | 18.6%                         | Not significantly different from placebo |
| Behavior Change | <10%                          | Not significantly different from placebo |
| Lethargy        | <10%                          | Not significantly different from placebo |

# Table 3: Effects of Capromorelin on Healthy Laboratory Cats (91-Day Study)

Based on a randomized, controlled study in healthy cats.



| Parameter                                     | Capromorelin Group (6<br>mg/kg PO once daily) | Placebo Group         |
|-----------------------------------------------|-----------------------------------------------|-----------------------|
| Number of Cats                                | 8                                             | 4                     |
| Mean Body Weight Gain at<br>Day 91            | 0.8 kg                                        | 0.16 kg               |
| Food Consumption                              | Trended towards an increase                   | Maintained baseline   |
| Serum Growth Hormone (GH)                     | Increased                                     | No significant change |
| Serum Insulin-like Growth<br>Factor 1 (IGF-1) | Sustained increase                            | No significant change |

### **Experimental Protocols**

Detailed methodologies from key feline studies are provided below to facilitate the design of future research.

# Protocol 1: Evaluation of Efficacy in Client-Owned Cats with CKD and Weight Loss

Adapted from Wofford et al. (2025).

- 1. Study Design:
- A multicenter, randomized, masked, placebo-controlled clinical field study.
- Cats were randomized in a 2:1 ratio to receive either **capromorelin** or a vehicle placebo.
- 2. Animal Model:
- 176 client-owned cats with a diagnosis of chronic kidney disease.
- Inclusion criteria included an unintended weight loss of 5% or more.
- The mean age of enrolled cats was 15.1 years.
- 3. Dosing and Administration:



- Treatment Group: Capromorelin oral solution at a dose of 2 mg/kg.
- Control Group: Vehicle placebo oral solution.
- Administration was performed orally by the owner once daily for 55 days.
- The initial dose was administered at the veterinary clinic under supervision.
- 4. Data Collection and Endpoints:
- Primary Efficacy Endpoint: Percent change in body weight from Day 0 to Day 55.
- Safety Assessment: Monitoring and recording of all adverse events throughout the study.
   Physical examinations and clinical pathology were also conducted.
- 5. Statistical Analysis:
- The primary efficacy endpoint was analyzed using a mixed model for repeated measures.

# Protocol 2: Safety Evaluation in Healthy Laboratory Cats Adapted from Wofford et al. (2018).

- 1. Study Design:
- Two randomized, controlled studies were conducted.
- Study 1 (14-day): Cats (n=6 per group) received placebo or **capromorelin** at doses of 9, 15, 30, or 60 mg/kg once daily.
- Study 2 (91-day): Cats received **capromorelin** at 6 mg/kg (n=8) or placebo (n=4) once daily.
- 2. Animal Model:
- Healthy, adult laboratory cats.
- 3. Dosing and Administration:
- Capromorelin or placebo was administered orally via a syringe once daily.



- 4. Data Collection and Endpoints:
- Clinical Observations: Daily monitoring for any abnormal clinical signs, with a focus on postdosing effects.
- Clinical Pathology: Hematology and serum chemistry analyses at baseline and specified intervals.
- Hormone Analysis (Study 2): Measurement of serum growth hormone (GH) and insulin-like growth factor 1 (IGF-1).
- Postmortem Examination (Study 1): Gross and microscopic examination of tissues.
- 5. Statistical Analysis:
- Descriptive statistics were used to summarize the data. Differences between treatment and placebo groups were evaluated using appropriate statistical tests.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Generalized workflow for feline capromorelin studies.



### **Considerations for Off-Label Research**

- Dose Selection: While the approved dose for cats with CKD is 2 mg/kg, research into other conditions may require dose-finding studies. Safety studies have evaluated doses up to 60 mg/kg for short durations and 6 mg/kg for extended periods.
- Monitoring: Close monitoring for adverse effects, particularly vomiting and hypersalivation, is crucial. Researchers should also consider monitoring blood glucose, as transient increases have been noted.
- Pharmacokinetics: The prandial state may affect the systemic concentrations of capromorelin, a factor to consider in study design.
- Target Population: The safety and efficacy of **capromorelin** have been primarily established in adult and geriatric cats. Its use in cats younger than 5 months has not been evaluated.

#### Conclusion

Capromorelin's off-label use in feline research holds considerable promise for investigating and potentially treating conditions characterized by inappetence and weight loss. Its well-defined mechanism of action and the availability of robust safety and efficacy data provide a solid foundation for further scientific inquiry. The protocols and data presented here are intended to serve as a valuable resource for researchers designing studies to explore the full therapeutic potential of this ghrelin receptor agonist in feline medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of the safety of daily administration of capromorelin in cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized,







masked, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drjohnson.com [drjohnson.com]
- 4. catwatchnewsletter.com [catwatchnewsletter.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Off-Label Use of Capromorelin in Feline Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582104#off-label-use-of-capromorelin-in-feline-research]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com